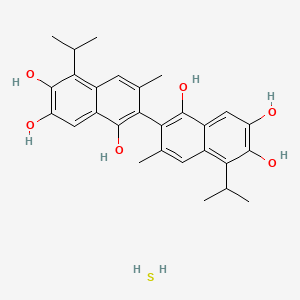
(S)-Apogossypol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Apogossypol is a synthetic derivative of gossypol, a polyphenolic compound originally extracted from cottonseed. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology. Unlike its parent compound, this compound exhibits reduced toxicity, making it a more viable candidate for clinical use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Apogossypol typically involves the selective reduction of gossypol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation, and the product is purified using chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows the principles of large-scale organic synthesis. This includes the use of high-purity reagents, optimized reaction conditions, and efficient purification processes to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Apogossypol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can yield more stable derivatives.
Substitution: Functional groups on the aromatic rings can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions include various quinone derivatives, reduced polyphenolic compounds, and substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-Apogossypol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyphenolic chemistry and its interactions with other molecules.
Biology: Researchers use it to investigate its effects on cellular processes, particularly apoptosis.
Medicine: this compound is being studied for its potential as an anti-cancer agent due to its ability to inhibit Bcl-2 family proteins, which are involved in cell survival.
Industry: Its derivatives are explored for use in various industrial applications, including as antioxidants and stabilizers.
Mécanisme D'action
(S)-Apogossypol exerts its effects primarily by inhibiting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to these proteins, this compound disrupts their function, leading to the activation of apoptotic pathways and the induction of cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Gossypol: The parent compound, known for its anti-cancer properties but with higher toxicity.
(-)-Gossypol: Another derivative with similar anti-cancer properties but different stereochemistry.
BH3 mimetics: A class of compounds that also target Bcl-2 family proteins.
Uniqueness: (S)-Apogossypol stands out due to its reduced toxicity compared to gossypol and its derivatives. Its specific stereochemistry allows for more selective binding to target proteins, enhancing its therapeutic potential while minimizing side effects.
Propriétés
Formule moléculaire |
C28H32O6S |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol;sulfane |
InChI |
InChI=1S/C28H30O6.H2S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3;1H2 |
Clé InChI |
MEOWTYRKWJLKKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



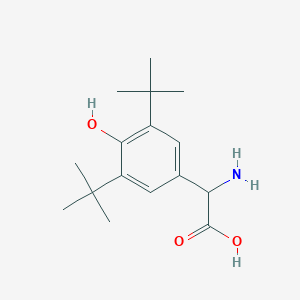
![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
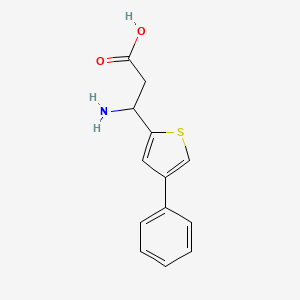
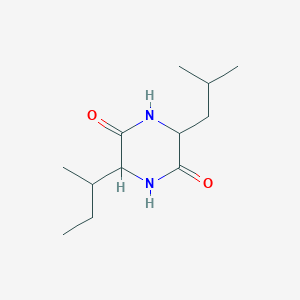
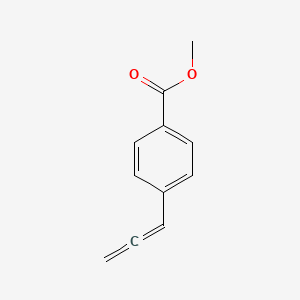
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
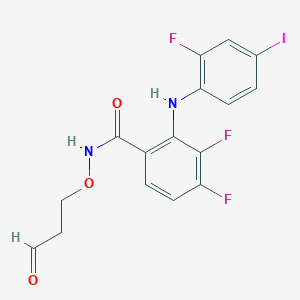
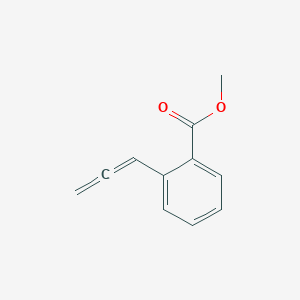
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
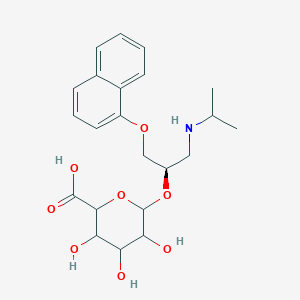
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
